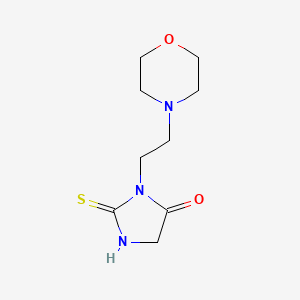

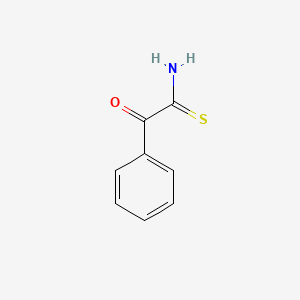

3-(2-Morpholinoethyl)-2-thioxoimidazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through various spectroscopic techniques . These techniques confirm the correct functionalization of the methacrylate with the morpholino group .Chemical Reactions Analysis

The compound “3-(2-Morpholinoethyl)-2-thioxoimidazolidin-4-one” is likely to undergo chemical reactions similar to other thiazolidin-4-ones . These compounds have been shown to undergo polymerization reactions under various conditions .Aplicaciones Científicas De Investigación

Inhibitors of Cytolytic Proteins

- A study by (Spicer et al., 2013) explored 5-arylidene-2-thioxoimidazolidin-4-ones as inhibitors of the lymphocyte-expressed pore-forming protein perforin. These compounds showed promising activity as non-toxic inhibitors.

Molecular Complexes for Hyperthyroidism Treatment

- Research by (Hadadi & Karimi, 2015) demonstrated the use of imidazoline derivatives, including 3-methyl-2-thioxoimidazolidin-4-one, to treat hyperthyroidism through complex formation with iodine.

Antitumor Agents

- A study by (Vanitha et al., 2021) synthesized 3-phenyl-2-thioxoimidazolidin-4-one derivatives and evaluated them for potential antitumor properties.

Enzyme Inhibitors

- (Qamar et al., 2018) investigated novel 3-(substituted benzoyl)-2-thioxoimidazolidin-4-ones as α-glucosidase/α-amylase inhibitors, showing promising results in enzyme inhibitory activity.

Anti-inflammatory Properties

- A study by (Gouvea et al., 2016) on thiazolidin-4-ones, related to 3-(2-Morpholinoethyl)-2-thioxoimidazolidin-4-one, revealed significant anti-inflammatory activities in animal models.

Proteasome and Immunoproteasome Inhibitors

- (Maccari et al., 2017) designed 2-thioxoimidazolidin-4-one derivatives as noncovalent inhibitors of proteasome and immunoproteasome, which are targets for treating hematological malignancies.

Antifungal and Antibacterial Agents

- Research by (Vengurlekar et al., 2013) indicated that 2-thioxoimidazolidin-4-one derivatives exhibit antifungal and antibacterial properties.

Propiedades

IUPAC Name |

3-(2-morpholin-4-ylethyl)-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2S/c13-8-7-10-9(15)12(8)2-1-11-3-5-14-6-4-11/h1-7H2,(H,10,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYYQGLUWCYORZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C(=O)CNC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Morpholinoethyl)-2-thioxoimidazolidin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-benzoyl-4-chlorophenyl)-4-[bis(2-methylpropyl)sulfamoyl]benzamide](/img/structure/B2623872.png)

![N-{3-[(3,5-dimethylphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2623875.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2623877.png)

![4-ethyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2623881.png)

![Methyl 4-[(5,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2623882.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-2-(p-tolylthio)acetamide](/img/structure/B2623886.png)

![[4-(3,4-Dimethylphenyl)sulfonylquinolin-3-yl]-(4-ethoxyphenyl)methanone](/img/structure/B2623887.png)